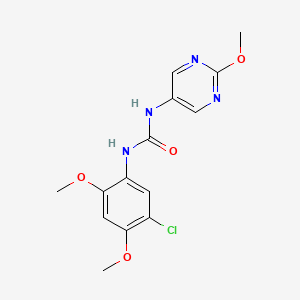![molecular formula C17H15ClFN5O B6505918 2-chloro-6-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide CAS No. 1396761-16-2](/img/structure/B6505918.png)
2-chloro-6-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C17H15ClFN5O and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0949160 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, including oxidation, amination, halogenation, and c-c bond formations .
Biochemical Pathways
The compound likely affects several biochemical pathways. For instance, organoboron compounds, which are structurally similar, are known to be involved in various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Result of Action
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Compounds containing pyrimidine and pyrrole rings are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-6-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is not well established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c18-12-4-3-5-13(19)16(12)17(25)21-7-6-20-14-10-15(23-11-22-14)24-8-1-2-9-24/h1-5,8-11H,6-7H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFHRAPIIYDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-](/img/structure/B6505838.png)
![N-(3-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6505843.png)
![ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B6505850.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B6505859.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6505866.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505869.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505871.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505873.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6505887.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6505894.png)

![2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6505897.png)
![N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide](/img/structure/B6505925.png)
![4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B6505934.png)
